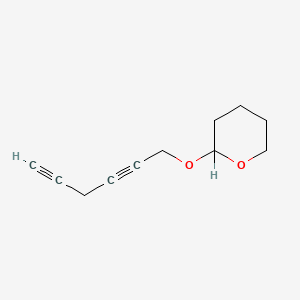

2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran

描述

2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a protective tetrahydropyranyl group linked to a reactive hexadiyne chain, allows for a range of strategic applications in the assembly of more complex molecules. The compound's utility is derived directly from the distinct and well-established chemistries of its two primary components.

| Property | Value |

| IUPAC Name | 2-((Hexa-2,5-diyn-1-yl)oxy)tetrahydro-2H-pyran |

| CAS Number | 40924-58-1 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Synonyms | 2-Hexa-2,5-diynoxyoxane |

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of the -OH group while other parts of a molecule are being modified. The tetrahydropyranyl (THP) group is a classic and widely used protecting group for alcohols. rsc.orgd-nb.info It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). rsc.orgtotal-synthesis.com This reaction forms a THP ether, which is technically an acetal (B89532). total-synthesis.com

The popularity of THP ethers stems from their favorable characteristics:

Stability: THP ethers are stable to a broad range of reaction conditions, including strongly basic media, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidation and reduction methods. total-synthesis.comorganic-chemistry.org

Ease of Introduction and Removal: The formation of THP ethers is typically straightforward, and their removal (deprotection) is conveniently achieved under mild acidic conditions, which hydrolyzes the acetal to regenerate the alcohol and 5-hydroxypentanal. total-synthesis.comorganic-chemistry.org

Low Cost: The reagent used for their introduction, DHP, is inexpensive and readily available. d-nb.info

However, a notable drawback of the THP group is that its introduction creates a new stereocenter at the C-2 position of the pyran ring. If the original alcohol is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR). total-synthesis.comorganic-chemistry.org Despite this, the reliability and robustness of the THP group have cemented its role in the synthesis of numerous complex natural products and pharmaceuticals. rsc.org

The 1,3-diyne moiety, characterized by two conjugated carbon-carbon triple bonds, is a highly versatile functional group in organic synthesis. Its rich electron density and linear geometry make it a valuable precursor for a variety of molecular architectures and advanced materials. The presence of two reactive alkyne units allows for diverse transformations, including chemo- and regioselective functionalizations and cascade annulations.

In recent years, conjugated diynes have been extensively utilized as key coupling partners in transition-metal-catalyzed reactions. These transformations provide straightforward access to complex heterocyclic and polycyclic aromatic compounds that are prevalent in bioactive molecules and natural products. The diyne unit can undergo a range of reactions, such as:

Cross-Coupling Reactions: The terminal alkyne of the diyne can participate in well-established cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Stille couplings to form new carbon-carbon bonds.

Cycloaddition Reactions: Diynes are excellent substrates for cycloaddition reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form highly stable triazole rings.

Polymerization: The diyne functionality is a critical monomer unit in the synthesis of conjugated polymers. These materials are of great interest for their potential applications in electronics, such as organic light-emitting diodes (OLEDs) and conductive materials. The polymerization can be initiated by various methods, including thermal or radiation-induced solid-state polymerization.

The reactivity of the diyne can be finely tuned, allowing for either mono- or bis-functionalization, providing chemists with precise control over the construction of intricate molecular frameworks.

Specific academic research focusing exclusively on this compound is limited in publicly available literature. The compound is primarily recognized and supplied as a chemical building block. Its significance is inferred from the well-documented utility of its constituent functional groups rather than from dedicated studies of the molecule itself.

Research perspectives on this compound are therefore based on its potential as a versatile synthetic intermediate. The THP-protected hydroxyl group allows the diynyl moiety to be carried through various synthetic steps that would be incompatible with a free alcohol. Subsequently, the diyne can be elaborated into more complex structures. A general synthetic route to the compound involves the etherification of a suitable alcohol with a diynyl halide or through a multi-step process involving the protection of a propargyl alcohol, followed by an alkyne elongation step via oxidative coupling methods like the Glaser-Hay or Cadiot-Chodkiewicz reactions. vulcanchem.com

The potential applications envisioned for this molecule are diverse. In materials science, it could serve as a monomer or cross-linking agent for the development of novel polymers with tailored electronic or physical properties. vulcanchem.com In medicinal chemistry and complex molecule synthesis, it can be used to introduce a six-carbon chain containing two reactive handles (the alkynes) that can be selectively functionalized, for instance, through sequential click reactions or orthogonal cross-coupling strategies. While detailed research findings on this specific molecule are scarce, its value lies in its straightforward design, combining a reliable protecting group with a highly functionalizable carbon backbone.

属性

CAS 编号 |

40924-58-1 |

|---|---|

分子式 |

C11H14O2 |

分子量 |

178.23 g/mol |

IUPAC 名称 |

2-hexa-2,5-diynoxyoxane |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2 |

InChI 键 |

WABDBBMWUMFVFW-UHFFFAOYSA-N |

规范 SMILES |

C#CCC#CCOC1CCCCO1 |

产品来源 |

United States |

Ii. Synthetic Methodologies for 2 2,5 Hexadiynyloxy Tetrahydro 2h Pyran and Its Derivatives

Direct Synthesis Strategies

Direct synthesis of the target molecule is typically achieved through a multi-step process that first establishes the ether linkage to a precursor alcohol, which is then elaborated to form the final hexadiyne structure.

The formation of a tetrahydropyranyl (THP) ether is a common strategy in organic synthesis for the protection of hydroxyl groups. organic-chemistry.orgwikipedia.org This method involves the reaction of an alcohol with 3,4-dihydropyran (DHP). wikipedia.org The resulting THP ether is stable under a variety of conditions, including strongly basic media, reactions with organometallics, and hydride reductions, but can be readily removed under acidic conditions. organic-chemistry.orgthieme-connect.de

The etherification of alcohols, including alkynols, with 3,4-dihydropyran is typically catalyzed by acid. organic-chemistry.org A wide array of catalysts has been developed to facilitate this reaction under mild conditions, which is crucial for substrates sensitive to acid. rsc.org

Homogeneous Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly employed. wikipedia.org Lewis acids have also proven effective, with bismuth triflate being a notable example that efficiently catalyzes the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions. organic-chemistry.org

Heterogeneous Catalysis: To simplify product purification and catalyst recovery, solid-supported acid catalysts have been explored. Zeolite H-beta serves as a useful alternative for both the formation and cleavage of THP ethers. organic-chemistry.org Another effective and recyclable heterogeneous catalyst is NH4HSO4 supported on SiO2, which can convert alcohols into their corresponding THP ethers in green solvents like cyclopentyl methyl ether or 2-methyltetrahydrofuran (B130290) with high efficiency. nih.gov The use of silica-supported perchloric acid under solvent-free conditions also provides a simple and convenient protocol for this transformation. organic-chemistry.org

The table below summarizes various catalytic systems used for the tetrahydropyranylation of alcohols.

| Catalyst System | Substrate Scope | Conditions | Advantages |

| Bismuth Triflate | Alcohols, Phenols | Solvent-free | Low toxicity, air/moisture insensitive organic-chemistry.org |

| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Sterically hindered & acid-sensitive alcohols | Mild | High catalytic efficiency for sensitive substrates organic-chemistry.org |

| Zeolite H-beta | Alcohols | Mild | Recyclable, heterogeneous catalyst organic-chemistry.org |

| NH4HSO4@SiO2 | Primary/secondary alcohols, phenols | Green solvents (e.g., 2-MeTHF) | Recyclable, simple work-up nih.gov |

| Silica-supported perchloric acid | Alcohols, Phenols | Solvent-free | Convenient, efficient organic-chemistry.org |

A significant drawback of using 3,4-dihydropyran for alcohol protection is the creation of a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring (the anomeric carbon). organic-chemistry.orgthieme-connect.de When the alcohol substrate is already chiral, this reaction leads to the formation of a mixture of diastereomers. organic-chemistry.orgthieme-connect.de These diastereomers can complicate purification and characterization steps, such as Nuclear Magnetic Resonance (NMR) spectroscopy, by producing more complex spectra. thieme-connect.de For achiral alcohols, such as the likely precursors to 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran, the reaction produces a racemic mixture of enantiomers.

While methods exist for the highly stereoselective synthesis of substituted tetrahydropyran rings, such as intramolecular allylations or Prins cyclizations, the standard protection reaction of an alcohol with dihydropyran is generally not stereoselective. organic-chemistry.org In the context of synthesizing the target compound, which is itself achiral, the formation of a racemic mixture at the THP ether linkage does not affect the identity of the final product. vulcanchem.com

The 2,5-hexadiyne functional group is a key structural feature. Its integration typically follows the formation of the THP ether, using a smaller functionalized precursor that is subsequently built upon. The conjugated diyne system is susceptible to polymerization, especially under acidic conditions or at high temperatures, which necessitates careful handling in inert atmospheres. vulcanchem.com

The direct synthesis of 2,5-hexadiyn-1-ol is challenging. A common and more practical approach involves a building-block strategy starting with a simpler, commercially available alkynol. One patented method for synthesizing the target compound begins with the etherification of tetrahydropyran-2-ol and propargyl bromide. vulcanchem.com This suggests that the initial precursor is propargyl alcohol, which is first protected as its THP ether, 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran. This intermediate then undergoes chain extension to form the hexadiyne structure.

Related C6 diol structures, such as 2,4-hexadiyne-1,6-diol, can be prepared by reacting diacetylene with formaldehyde (B43269) in the presence of silver catalysts, highlighting methods for forming C6 diyne backbones. google.com

To construct the 2,5-hexadiyne chain from a protected propargyl precursor, oxidative coupling reactions are frequently employed. These methods create a new carbon-carbon bond between two terminal alkyne units.

Glaser-Hay Coupling: This is an oxidative dimerization of terminal alkynes. The reaction is typically carried out using a copper(I) salt, such as copper(I) chloride or iodide, an amine base like pyridine (B92270) or TMEDA (tetramethylethylenediamine), and an oxidant, often oxygen or air. This method could be used to couple a protected propargyl derivative to form a symmetrical hexadiyne.

Cadiot-Chodkiewicz Coupling: This reaction is used to couple a terminal alkyne with a 1-haloalkyne, providing a versatile method for synthesizing unsymmetrical diynes. It is also typically catalyzed by a copper(I) salt in the presence of an amine base.

In the synthesis of this compound, a common route involves the coupling of the THP-protected propargyl precursor. vulcanchem.com The use of catalytic systems with Cu(I) or Pd(0) can significantly improve the efficiency of these coupling reactions, with reported yields reaching up to 68% under optimized conditions. vulcanchem.com Cross-coupling reactions like the Suzuki-Miyaura reaction, while broadly used for C-C bond formation, are also relevant in the broader context of assembling complex organic molecules containing alkynyl chains. mdpi.comnih.gov

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) salt, Amine Base, Oxidant (O2) | Symmetrical Diyne |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical Diyne |

Integration of the 2,5-Hexadiyne Moiety

Multi-Step Synthesis Approaches Incorporating the Compound as a Key Intermediate

The strategic incorporation of this compound as a key intermediate allows for the construction of complex molecular architectures. The THP-protected alcohol at one end and the terminal alkyne at the other enable sequential, chemoselective reactions. This bifunctionality is particularly valuable in the assembly of polyfunctional molecules, natural products, and advanced materials.

The terminal alkyne is readily employed in a variety of carbon-carbon bond-forming reactions. For instance, it is an ideal substrate for Sonogashira cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents. Furthermore, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings, linking it to other molecular fragments. The protected alcohol, conversely, can be unveiled at a later synthetic stage by simple acidic hydrolysis to participate in esterifications, etherifications, or oxidations.

While specific multi-step syntheses detailing the use of this compound are sparsely documented in readily accessible literature, its utility can be illustrated through analogous structures in the synthesis of complex targets. For example, THP-protected alkynyl alcohols are common intermediates. A general synthetic sequence might involve the initial coupling of the terminal alkyne followed by the deprotection and subsequent reaction of the alcohol.

Table 1: Illustrative Reaction Sequence and Conditions for a Hypothetical Multi-Step Synthesis

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Sonogashira Coupling | Aryl-iodide, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Aryl-substituted diyne ether | C-C bond formation at the terminal alkyne |

| 2 | Deprotection | p-Toluenesulfonic acid (cat.), MeOH, rt | Aryl-substituted diyne alcohol | Unveiling the primary alcohol |

| 3 | Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂, rt | Final target ester | Introduction of a new functional group |

This table represents a hypothetical sequence to demonstrate the utility of the title compound as a synthetic intermediate. DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; THF: Tetrahydrofuran (B95107); MeOH: Methanol (B129727).

Retrosynthetic Analysis for Pathway Design

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. nih.govnoaa.gov For a target containing the this compound motif, this analysis involves strategic bond disconnections that recognize the key functional groups: the THP ether and the diyne linkage.

Strategic Disconnections Involving THP Ether and Diyne Linkages

The two most logical points for disconnection in a molecule derived from this intermediate are the C-O bond of the ether and the carbon-carbon bonds of the diyne unit.

THP Ether Disconnection: The tetrahydropyranyl ether is an acetal (B89532), and its disconnection is a standard retrosynthetic transform. total-synthesis.comtotal-synthesis.com This C-O bond disconnection leads back to a free alcohol (hexa-2,5-diyn-1-ol) and 3,4-dihydro-2H-pyran (DHP). This is a reliable transformation in the forward sense, typically achieved by acid catalysis. nih.govorganic-chemistry.org The THP group is chosen for its ease of installation and its stability towards basic, nucleophilic, and reducing conditions, making it an excellent choice for protecting an alcohol while manipulations are performed on the alkyne portion of the molecule. nih.gov

Diyne Linkage Disconnection: The diyne moiety can be disconnected in several ways. A C-C disconnection between the alkyne units suggests a coupling strategy in the forward synthesis, such as Glaser or Cadiot-Chodkiewicz coupling, to form the 1,4-diyne system. Alternatively, disconnection of the terminal alkyne via a C(sp)-C(sp³) bond points to an alkylation of a smaller terminal alkyne, such as propargyl alcohol or its derivatives. This approach allows for the stepwise construction of the carbon skeleton.

A typical retrosynthetic analysis for a target molecule (TM) incorporating the building block would proceed as follows:

TM ⇌ Functional Group Interconversion (e.g., Ester → Alcohol + Acid) ⇌ Aryl-substituted diyne alcohol ⇌ Deprotection ⇌ Aryl-substituted THP-protected diyne ether ⇌ Sonogashira Coupling ⇌ This compound + Aryl Halide ⇌ Ether Disconnection ⇌ Hexa-2,5-diyn-1-ol + DHP

Convergent versus Linear Synthetic Planning

When designing a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis.

The use of this compound is well-suited for a convergent synthetic plan . The compound itself can be considered a key fragment (Fragment A). Another part of the target molecule (Fragment B) can be synthesized in parallel. The final steps of the synthesis would then involve coupling Fragment A and Fragment B, for example, via a Sonogashira reaction or a click reaction at the terminal alkyne of Fragment A.

Table 2: Comparison of Linear vs. Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step, sequential assembly (A → B → C → D) | Independent synthesis of fragments followed by coupling (A → B; C → D; then B + D → E) |

| Overall Yield | Tends to be lower, especially for long sequences (e.g., 80% per step over 5 steps = 33% overall) | Generally higher, as the number of sequential steps is reduced (e.g., two 3-step sequences at 80%/step, then coupling = 51% * 51% * 80% ≈ 21% vs a 7-step linear path at 21%) |

| Efficiency | Can be less efficient due to longer reaction times and cumulative losses. | More efficient due to parallel synthesis of fragments. |

| Flexibility | Limited; a failure in an early step compromises the entire synthesis. | More flexible; fragments can be modified or re-synthesized independently. |

| Planning | Relatively straightforward planning of reaction order. | Requires more complex planning to identify strategic fragments and suitable coupling reactions. |

By preparing the THP-protected diyne fragment in advance, a synthetic chemist can focus on the parallel construction of other complex intermediates, ultimately combining them in a highly efficient, convergent manner to achieve the final molecular target.

Iii. Chemical Reactivity and Transformations of 2 2,5 Hexadiynyloxy Tetrahydro 2h Pyran

Reactions Involving the Tetrahydropyranyl Ether Moiety

The tetrahydropyranyl ether is a widely utilized protecting group for hydroxyl functions in multistep organic synthesis. organic-chemistry.orgthieme-connect.de Its popularity stems from its ease of introduction, general stability under a broad range of non-acidic conditions, and facile removal when required. thieme-connect.denih.gov

Selective Deprotection Strategies in Multistep Syntheses

The removal, or deprotection, of the THP group is a critical step in synthetic sequences to unmask the hydroxyl group for further transformation. This process is typically achieved through acidic solvolysis. total-synthesis.com A variety of methods have been developed to achieve this transformation with high selectivity, especially in the presence of other sensitive functional groups.

The most common method for cleaving THP ethers is treatment with aqueous acid (hydrolysis) or an alcohol in the presence of an acid catalyst (alcoholysis). organic-chemistry.org

Hydrolysis : This reaction is typically carried out using dilute mineral acids (e.g., HCl) or organic acids. A frequently used system is a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water. nih.gov The mechanism involves protonation of the ether oxygen atom, followed by cleavage of the C-O bond to release the parent alcohol and a resonance-stabilized oxocarbenium ion. total-synthesis.comaskfilo.com This cation is then trapped by water to ultimately form 5-hydroxypentanal, which exists in equilibrium with its more stable cyclic hemiacetal form. stackexchange.com

Alcoholysis : When the reaction is performed in an alcohol solvent (e.g., methanol (B129727) or ethanol) with an acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid, a transacetalization occurs. thieme-connect.detotal-synthesis.com This process can be advantageous for substrates that are sensitive to aqueous conditions. The alcohol solvent acts as the nucleophile, trapping the oxocarbenium ion intermediate. total-synthesis.com

In complex molecules, it is often necessary to remove the THP group without affecting other acid-labile functionalities. This need has driven the development of numerous mild and chemoselective deprotection methods.

Chemoselectivity : A range of reagents allows for the selective cleavage of THP ethers. For instance, a combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (B87167) (DMSO) at 90 °C provides a mild and neutral method for deprotection. acs.org This system has been shown to be compatible with sensitive groups like benzyl (B1604629) ethers, methylenedioxy ethers, and even aldehydes. acs.org Other methods include the use of bismuth triflate, silica (B1680970) sulfuric acid, and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.orgrsc.org In the context of orthogonal protection strategies, the acid-labile THP group can be selectively removed while base-labile groups (like Fmoc) or groups cleaved by hydrogenolysis (like benzyl) remain intact, and vice-versa. researchgate.netd-nb.info For example, selective deprotection of a benzyl ether can be achieved via Pd/C hydrogenation in a non-protic solvent like THF, preserving the THP ether. researchgate.net

Stereoselectivity : The introduction of a THP group onto a chiral alcohol creates a new stereocenter at the acetal (B89532) carbon (C-2 of the pyran ring), resulting in a mixture of diastereomers. organic-chemistry.orgthieme-connect.de While this can complicate purification and spectral analysis, the deprotection step typically proceeds without affecting the stereochemistry of the parent alcohol. The cleavage mechanism does not involve the stereocenter of the alcohol, thus ensuring its configuration is retained.

| Reagent/Conditions | Solvent | Key Features | Reference |

|---|---|---|---|

| AcOH/THF/H₂O | THF/Water | Standard, mild acidic hydrolysis. | nih.gov |

| PPTS | Ethanol | Mild acid-catalyzed alcoholysis; good for acid-sensitive substrates. | total-synthesis.com |

| LiCl/H₂O | DMSO | Neutral conditions, high chemoselectivity. | acs.org |

| Bismuth Triflate (Bi(OTf)₃) | Solvent-free | Mild Lewis acid catalyst. | organic-chemistry.org |

| Silica Sulfuric Acid | Methanol | Efficient heterogeneous catalyst, simple work-up. | rsc.org |

| Ce(IV) Ammonium Nitrate (CAN) | Acetonitrile | Oxidative deprotection, chemoselective. | rsc.org |

The utility of the THP group is defined by its stability profile. It is robust under a wide variety of reaction conditions where a free hydroxyl group would interfere.

Stable towards :

Strongly basic conditions (e.g., saponification with NaOH or KOH). organic-chemistry.org

Organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi). thieme-connect.de

Nucleophilic reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄). thieme-connect.de

Acylating and alkylating agents. organic-chemistry.org

Many oxidizing agents.

Labile towards :

Aqueous acids (both Brønsted and Lewis acids). thieme-connect.demasterorganicchemistry.com

Some hydrogenation conditions, particularly with Pd/C in protic solvents like ethanol, where residual acid on the catalyst can promote cleavage. researchgate.net

Reactivity at the Acetal Center

The THP ether is a mixed acetal, and its reactivity is centered at the anomeric carbon (C-2). total-synthesis.com This carbon is electrophilic and susceptible to nucleophilic attack, but only after activation of the adjacent endocyclic oxygen atom. Under neutral or basic conditions, the ether is stable as an alkoxide is a poor leaving group. masterorganicchemistry.com However, upon protonation by an acid, the endocyclic oxygen becomes part of a good leaving group (an alcohol). This facilitates the cleavage of the C-O bond, leading to the formation of a highly stabilized oxocarbenium ion intermediate. total-synthesis.comaskfilo.com This cation is the key reactive species in all acid-catalyzed deprotection and exchange reactions of the THP group. The reactivity can also be harnessed for direct conversion of the THP ether into other functional groups, such as acetates, through treatment with reagents like titanium tetrachloride (TiCl₄) and acetic anhydride. organic-chemistry.org

Reactions Involving the 2,5-Hexadiyne Moiety

The 2,5-hexadiyne portion of the molecule contains a terminal alkyne, which is a key functional group for numerous synthetic transformations. The conjugated diyne system can participate in coupling reactions, cycloadditions, and polymerization.

Copper-Catalyzed Coupling Reactions : The terminal alkyne proton is weakly acidic and can be removed by a suitable base to form a copper(I) acetylide. This intermediate is central to several important alkyne coupling reactions.

Glaser Coupling : In the presence of a copper(I) salt, a base, and an oxidant (typically O₂ from air), terminal alkynes undergo homocoupling to form a symmetrical 1,3-diyne. rsc.orgwikipedia.orgsynarchive.com Applying these conditions to 2-(2,5-hexadiynyloxy)tetrahydro-2H-pyran would lead to dimerization, creating a tetrayne.

Cadiot-Chodkiewicz Coupling : This reaction allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.comsynarchive.comorganic-chemistry.org This enables the extension of the polyyne chain in a controlled manner.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : As a cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). acs.orgnih.govmdpi.comacs.org The 2,5-hexadiyne moiety can react with azides at the terminal alkyne position to form stable triazole linkages, which are valuable in materials science and bioconjugation.

Polymerization : Conjugated diynes are known to undergo polymerization upon exposure to heat or UV radiation. researchgate.net This process, often a topochemical solid-state reaction, can lead to the formation of highly conjugated polymers (polydiacetylenes). These materials often exhibit interesting optical and electronic properties. Therefore, this compound could serve as a monomer for the synthesis of such polymers, with the THP ether providing solubility and processability.

Cycloaddition Reactions

The alkyne moieties in this compound serve as versatile handles for cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) variant is particularly notable for its high efficiency and regioselectivity. wikipedia.orgnih.gov In the context of this compound, the CuAAC reaction occurs exclusively at the terminal alkyne. The mechanism requires a terminal C-H bond for the formation of a copper acetylide intermediate, rendering the internal alkyne unreactive under these conditions. wikipedia.org This reaction is exceptionally reliable for covalently linking the diyne molecule to other molecules bearing an azide group, proceeding under mild conditions with near-perfect fidelity to form the 1,4-disubstituted triazole isomer. nih.govrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative metal-free click reaction. However, SPAAC requires a highly strained cycloalkyne to achieve rapid reaction rates without a catalyst. Therefore, the acyclic alkyne system in this compound would not participate directly as the alkyne component in SPAAC but could be functionalized with an azide to react with a strained alkyne.

Table 1: Representative CuAAC Reactions with this compound

| Azide Reactant | Catalyst System | Product |

| Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-((5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-yl))-1H-1,2,3-triazole |

| Azido-functionalized Polymer | Cu(I) source | Polymer chain end-capped with the diyne moiety via a triazole linkage |

| 3-Azidopropanoic acid | CuBr | 3-(4-((5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-yl))-1H-1,2,3-triazol-1-yl)propanoic acid |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) or, in the case of an alkyne dienophile, a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.org Both the terminal and internal alkynes of this compound can potentially act as dienophiles. The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups, which the target molecule lacks, suggesting that forcing conditions such as high temperature or pressure may be required. organic-chemistry.org

The reaction would involve the 4 π-electrons of a diene and the 2 π-electrons of one of the alkyne units. If the resulting 1,4-cyclohexadiene adduct is not sterically hindered, it could potentially act as a diene in a subsequent Diels-Alder reaction. organic-chemistry.org A related transformation is the hexadehydro Diels-Alder reaction, which utilizes diynes to react with a third alkyne (a "diynophile") to generate a benzyne (B1209423) intermediate, offering a pathway to highly substituted aromatic rings. wikipedia.org

Table 2: Potential Diels-Alder Reactions with this compound as Dienophile

| Diene | Alkyne Moiety | Expected Product Core Structure |

| 1,3-Butadiene | Terminal Alkyne | 1-(3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-ynyl)-1,4-cyclohexadiene |

| Cyclopentadiene | Internal Alkyne | Bicyclic adduct with a 1,4-cyclohexadiene core |

| Furan | Terminal Alkyne | Oxabicyclic adduct (liable to retro-Diels-Alder) |

Polymerization Studies

The bifunctional nature of this compound, containing two alkyne groups, makes it a potential monomer for polymerization. Several polymerization strategies can be envisioned for diynes.

Cyclopolymerization : Metathesis cyclopolymerization, often employing Grubbs-type catalysts, is a powerful technique for polymerizing α,ω-diynes (e.g., 1,6-heptadiynes) into functional polyacetylenes containing cyclic units in the backbone. acs.org

Hydroelementation Polymerization : The hydroboration of diynes with sterically hindered dihydroboranes can lead to the formation of organoboron polymers. rsc.org Similarly, hydrosilylation using bis(silyl hydrides) can yield silicon-containing polymers. acs.org

Click Polymerization : If reacted with a molecule containing two azide groups (a diazide), the terminal alkyne can participate in a step-growth polymerization via the CuAAC reaction to form a polymer chain linked by triazole units. wikipedia.org

The propensity for the conjugated diyne system to undergo polymerization must be considered, sometimes occurring under acidic or high-temperature conditions. wikipedia.org

Table 3: Polymerization Approaches for Diyne Monomers

| Polymerization Type | Catalyst/Reagent | Resulting Polymer Type |

| Metathesis Cyclopolymerization | Grubbs Catalysts (e.g., G3) | Polyacetylenes with cyclic repeating units. acs.org |

| Hydroboration Polymerization | Dihydroboranes (e.g., Mesitylborane) | Organoboron polymers. rsc.org |

| Hydrosilylation Polymerization | Bis(silyl hydrides), Pt catalyst | Polysiloxanes or other silicon-based polymers. acs.org |

| Click Polymerization (with diazide) | Cu(I) catalyst | Linear polymer with 1,2,3-triazole linkages. |

Functional Group Interconversions of the Alkynes

The alkyne groups can be transformed into a variety of other functional groups, greatly expanding the synthetic utility of the molecule. The differentiation between the terminal and internal alkyne is a key theme in these transformations.

Sonogashira Coupling : This palladium- and copper-catalyzed cross-coupling reaction is highly specific for terminal alkynes, allowing for the formation of a carbon-carbon bond with aryl or vinyl halides. libretexts.orgwikipedia.org This provides a powerful method to selectively functionalize the terminal position of the diyne.

Reduction : The alkynes can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) will reduce the alkynes to cis-(Z)-alkenes. Dissolving metal reduction (e.g., Na in liquid NH₃) typically yields trans-(E)-alkenes. Complete reduction to the corresponding alkane can be achieved with H₂ over a more active catalyst like Pd/C.

Hydroelementation : Reactions such as hydroboration-oxidation can convert the terminal alkyne to an aldehyde (anti-Markovnikov addition) or the internal alkyne to a mixture of ketones. Hydrosilylation can also add silicon hydrides across the triple bonds. acs.orgmdpi.com

Halogenation : Electrophilic addition of halogens (Br₂, Cl₂) can occur once or twice across the triple bonds, leading to dihaloalkenes or tetrahaloalkanes. libretexts.org

Table 4: Selected Functional Group Interconversions

| Reagent(s) | Transformation | Product of Terminal Alkyne | Product of Internal Alkyne |

| Ar-I, Pd(PPh₃)₄, CuI, Base | Sonogashira Coupling | Aryl-substituted terminal alkyne | No reaction |

| H₂, Lindlar's Catalyst | Partial Reduction | cis-Alkene | cis-Alkene |

| Na, NH₃(l) | Partial Reduction | trans-Alkene | trans-Alkene |

| 1. Sia₂BH; 2. H₂O₂, NaOH | Hydroboration-Oxidation | Aldehyde | Ketone(s) |

| HBr (1 equiv) | Hydrohalogenation | Vinyl bromide (Markovnikov) | Mixture of vinyl bromides |

Chemoselectivity and Regioselectivity in Complex Transformations

The distinct electronic and steric environments of the terminal and internal alkynes in this compound govern the selectivity of its reactions.

Chemoselectivity is most pronounced in reactions that explicitly require the acidic proton of a terminal alkyne. The Sonogashira coupling and the CuAAC reaction are prime examples, reacting exclusively at the C-1 position, leaving the internal C-4/C-5 alkyne untouched. nih.govlibretexts.org This allows for the stepwise functionalization of the molecule. For instance, one could perform a Sonogashira coupling at the terminal position, followed by a different transformation (e.g., reduction or cycloaddition) involving the internal alkyne.

Regioselectivity becomes a key consideration in addition reactions.

For the terminal alkyne, hydrohalogenation follows Markovnikov's rule, where the halogen adds to the more substituted carbon (C-2). libretexts.org Conversely, radical addition of HBr (in the presence of peroxides) or hydroboration proceeds with anti-Markovnikov selectivity. libretexts.org

For the symmetrical internal alkyne, addition of an unsymmetrical reagent (e.g., HBr) will lead to a mixture of two regioisomeric vinyl halides, as both alkyne carbons have similar substitution. libretexts.org This lack of inherent regiocontrol can be a challenge in synthesis unless directing groups are present nearby.

This differential reactivity allows this compound to be used as a versatile building block where each alkyne can be addressed sequentially or where one can be selectively masked while the other is transformed.

Table 5: Comparison of Alkyne Reactivity

| Reaction Type | Reagent Class | Reactivity at Terminal Alkyne (C-1/C-2) | Reactivity at Internal Alkyne (C-4/C-5) | Selectivity Note |

| C-C Coupling | Pd/Cu, Ar-X (Sonogashira) | High | None | Highly chemoselective for terminal alkyne. libretexts.org |

| Cycloaddition | Azide, Cu(I) (CuAAC) | High | None | Highly chemoselective for terminal alkyne. nih.gov |

| Electrophilic Addition | HBr | High (Markovnikov regioselectivity) | High (Mixture of regioisomers) | Regioselective at terminal; non-regioselective at internal. libretexts.org |

| Hydroboration | R₂BH | High (Anti-Markovnikov regioselectivity) | High (Mixture of regioisomers) | Regioselective at terminal; non-regioselective at internal. |

| Catalytic Hydrogenation | H₂, Pd/C | High | High | Typically non-selective; both alkynes are reduced. |

Iv. Advanced Applications in Chemical Synthesis and Materials Innovation

Precursors for Specialized Polymeric Materials

The diyne functionality within 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran makes it a valuable precursor for the synthesis of specialized polymeric materials. The arrangement of conjugated triple bonds can lead to polymers with interesting electronic and optical properties.

While specific studies detailing the use of this compound in controlled polymerization are not extensively documented in the available literature, its structure lends itself to several controlled polymerization strategies. The THP group can act as a solubilizing and protecting group during polymerization, preventing unwanted side reactions of a hydroxyl group if it were present.

The terminal alkyne moieties are amenable to various polymerization reactions. For instance, Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes using a copper catalyst, can be employed to synthesize polydiacetylenes. nih.gov This method allows for the formation of linear polymers with a conjugated backbone. The reaction conditions for such polymerizations are outlined in the table below.

Table 1: Representative Conditions for Glaser-Hay Polymerization of Diyne Monomers This table is generated based on general knowledge of the Glaser-Hay coupling reaction and does not represent a specific experiment with this compound.

| Parameter | Condition | Purpose |

| Catalyst | Copper(I) salt (e.g., CuCl) | Facilitates the oxidative coupling of alkynes. |

| Ligand | Amine (e.g., TMEDA) | Solubilizes the copper catalyst and enhances its reactivity. |

| Oxidant | Oxygen (air) | Oxidizes the Cu(I) to Cu(II) to drive the catalytic cycle. |

| Solvent | Organic solvent (e.g., DMF) | Dissolves the monomer and catalyst. nih.gov |

| Temperature | Room temperature to elevated temperatures | Controls the rate of polymerization. |

Furthermore, the alkyne groups can participate in other controlled polymerization techniques such as ring-opening metathesis polymerization (ROMP) of strained cycloalkynes, although this would require prior modification of the this compound structure. The ability to precisely control the polymerization process is crucial for obtaining polymers with well-defined molecular weights and low dispersity, which are essential for high-performance materials.

The presence of two alkyne functionalities in this compound makes it an excellent candidate for the formation of cross-linked polymer networks. rsc.org These networks can exhibit enhanced thermal stability, mechanical strength, and solvent resistance compared to their linear counterparts.

One of the most efficient methods for network formation using this monomer is through azide-alkyne cycloaddition, a cornerstone of "click chemistry". vulcanchem.com When reacted with multifunctional azides, this compound can act as a cross-linker, forming a stable triazole-linked network. The high efficiency and orthogonality of this reaction allow for the formation of well-defined network structures under mild conditions.

The degree of cross-linking and the resulting properties of the network polymer can be tuned by adjusting the ratio of the diyne monomer to the azide (B81097) cross-linker. This approach is particularly useful in the development of materials such as coatings, adhesives, and porous organic polymers (POPs). POPs synthesized from diyne-containing monomers can exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation. researchgate.netrsc.org

Building Blocks for Complex Molecular Architectures

Beyond polymer science, this compound serves as a valuable building block for the construction of complex molecular architectures, including dendrimers and macrocycles.

The tetrahydropyran (B127337) (THP) ring in this compound can be viewed as a chiral scaffold, although in this specific molecule, it is typically present as a racemic mixture. The primary role of the THP group in this context is as a protecting group for a hydroxyl functionality. This protection strategy is crucial in multi-step syntheses where the presence of a free hydroxyl group would interfere with subsequent reactions.

The diyne portion of the molecule provides a rigid linear scaffold that can be further functionalized. The terminal alkynes can undergo a variety of chemical transformations, including Sonogashira coupling, to attach different molecular fragments. This allows for the construction of elaborate three-dimensional structures with precise control over the placement of functional groups. For example, by reacting the diyne with appropriate aromatic halides, complex conjugated systems can be assembled.

In the field of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, this compound can function as a versatile linker. nih.gov Its linear diyne structure provides a defined spatial separation between two molecular entities.

The terminal alkynes can be independently functionalized, allowing for the connection of two different molecules in a controlled manner. For instance, one alkyne could be reacted with an azide-containing biomolecule via click chemistry, while the other alkyne is transformed through a different reaction, such as a Sonogashira coupling with a fluorescent dye. This modular approach is highly valuable in the development of probes for chemical biology and diagnostic agents.

The THP-protected hydroxyl group adds another layer of functionality. After the linker has been incorporated into a larger molecule, the THP group can be selectively removed under acidic conditions to reveal a hydroxyl group, which can then be used for further conjugation or to modulate the solubility of the final construct.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(I) chloride |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

V. Spectroscopic and Computational Elucidation in Chemical Research

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic analysis provides the empirical foundation for the structural assignment of newly synthesized molecules. For 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for unambiguous characterization.

The ¹H NMR spectrum is expected to show characteristic signals for both the tetrahydropyran (B127337) (THP) ring and the hexadiynyloxy side chain. The anomeric proton at the C2 position of the THP ring (H-2) is particularly diagnostic and would likely appear as a multiplet. The protons on the THP ring would exhibit complex splitting patterns due to their diastereotopic relationships in the ring's chair conformation. The protons of the hexadiyne chain would also give rise to distinct signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The presence of two alkyne carbons and the distinct carbons of the THP ring would be clearly identifiable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Users can filter and sort the table to examine the predicted chemical shifts for different parts of the molecule.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| THP C2 (Anomeric) | ~4.6 - 4.8 | ~98 - 102 | The chemical shift is sensitive to the axial/equatorial orientation of the substituent due to the anomeric effect. |

| THP C6 | ~3.5 - 3.9 | ~62 - 66 | These protons are adjacent to the ring oxygen, leading to a downfield shift. |

| THP C3, C4, C5 | ~1.5 - 1.9 | ~19 - 31 | These methylene (B1212753) protons form a complex multiplet region. |

| O-CH₂ (Propargylic) | ~4.1 - 4.3 | ~55 - 60 | Protons and carbon are adjacent to the ether oxygen and the alkyne, resulting in a downfield shift. |

| C≡C-CH₂-C≡C | ~2.8 - 3.1 | ~15 - 20 | Methylene protons situated between the two alkyne groups. |

| C≡CH (Terminal Alkyne) | ~2.0 - 2.4 | ~68 - 72 (C≡CH), ~80 - 84 (C≡CH) | The terminal alkyne proton is a characteristic singlet or triplet depending on coupling. The two sp-hybridized carbons have distinct chemical shifts. |

| C≡C (Internal Alkyne) | - | ~75 - 85 | The internal alkyne carbons would have shifts in this region. |

Note: Predicted values are based on typical ranges for 2-alkoxy-tetrahydropyrans and functionalized alkynes. Actual values may vary.

Mass spectrometry is crucial for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can confirm its structure. The compound has a molecular weight of approximately 178.23 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 178.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethers involve cleavage of the C-O bond or C-C bonds adjacent to the oxygen (α-cleavage). libretexts.orgchemguide.co.uk For this molecule, the primary fragmentation is expected to involve the separation of the tetrahydropyran ring from the hexadiynyloxy side chain.

Key expected fragmentation pathways include:

Loss of the hexadiynyloxy radical: This would generate the stable tetrahydropyranyl cation at m/z 85.

Cleavage of the THP ring: A retro-Diels-Alder type fragmentation of the THP ring could lead to a fragment at m/z 84.

Fragmentation of the side chain: Cleavage of the C-C bonds within the hexadiyne chain can produce various smaller fragments.

Interactive Data Table: Expected Mass Spectrometry Fragments

This table details the likely fragments, their mass-to-charge ratio, and the corresponding lost neutral fragment.

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) | - | Initial ionization |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) | •C₆H₅O (Hexadiynyloxy radical) | Cleavage of the ether C-O bond |

| 84 | [C₅H₈O]⁺ | C₆H₆O | Retro-Diels-Alder or similar ring opening of THP |

| 77 | [C₆H₅]⁺ (Propargyl cation derivative) | C₅H₉O₂• | Fragmentation within the side chain |

| 39 | [C₃H₃]⁺ (Propargyl cation) | C₈H₁₁O₂• | Further fragmentation of the side chain |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful insights into the structure, stability, and reactivity of molecules, complementing experimental findings. For this compound, these methods can elucidate reaction mechanisms, conformational preferences, and sites of reactivity.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. nih.gov It is widely applied to investigate reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.comresearchgate.net For a molecule like this compound, DFT could be used to model its synthesis, such as the etherification reaction between a 2-halo-tetrahydropyran and 2,5-hexadiyn-1-ol.

By mapping the potential energy surface, researchers can identify the lowest energy pathway for the reaction, calculate activation barriers, and predict whether a reaction is kinetically or thermodynamically favored. mdpi.com For example, a DFT study on the formation of other 2,6-substituted tetrahydropyrans revealed that the reaction proceeds through a chair-like transition state. researchgate.net Such calculations provide a molecular-level understanding that is often inaccessible through experiment alone.

The tetrahydropyran ring is not planar and typically adopts a stable chair conformation, similar to cyclohexane. For a 2-substituted THP like the title compound, two chair conformers are possible: one with the alkoxy substituent in an axial position and one with it in an equatorial position. nih.gov

The relative stability of these conformers is governed by a combination of steric effects and stereoelectronic effects, most notably the anomeric effect. scripps.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a pyran ring to occupy the axial position, despite potential steric hindrance. rsc.org This preference is explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond. rsc.orgnih.gov

Computational chemistry is an invaluable tool for predicting the reactivity and selectivity of organic reactions. rsc.org By analyzing the electronic properties of this compound, such as its molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, researchers can predict how it will behave in chemical reactions. nih.govnih.gov

For instance, the two alkyne groups in the side chain present different potential reaction sites. The terminal alkyne is generally more sterically accessible and has a slightly different electronic environment than the internal alkyne. DFT calculations can be used to model the addition of various reagents across these triple bonds. By comparing the activation energies for addition at each site, one can predict the regioselectivity of the reaction. rsc.org Similarly, computational models can assess the reactivity of the ether linkage towards cleavage under acidic or basic conditions. This predictive power allows chemists to design experiments more efficiently and to rationalize observed product distributions. nih.gov

Vi. Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran involves the etherification of a tetrahydropyran (B127337) derivative followed by an oxidative dimerization or coupling reaction, such as the Cadiot-Chodkiewicz or Glaser-Hay coupling. vulcanchem.com While effective, these methods often rely on transition metal catalysts like copper(I) or palladium(0) and can present challenges related to catalyst removal and alkyne stability. vulcanchem.com The conjugated diyne is susceptible to polymerization, especially under acidic conditions or at high temperatures, which necessitates careful control of reaction conditions. vulcanchem.com

Emerging research is focused on developing more sustainable and efficient synthetic pathways. Key areas of interest include:

Biocatalysis : The exploration of engineered enzymes to catalyze the etherification or coupling steps could offer a greener alternative to traditional metal catalysts. This approach has the potential to improve sustainability and selectivity. vulcanchem.com

Flow Chemistry : Implementing continuous flow processes for the synthesis could enhance safety and control over reaction parameters, minimizing the risk of diyne polymerization and potentially improving yields.

Mechanochemistry : Solvent-free or low-solvent mechanochemical methods (e.g., ball milling) for the coupling reactions could significantly reduce solvent waste, aligning with the principles of green chemistry.

| Parameter | Traditional Route (e.g., Glaser/Cadiot-Chodkiewicz Coupling) | Potential Sustainable Route (e.g., Biocatalysis/Flow Chemistry) |

|---|---|---|

| Catalyst | Copper(I) or Palladium(0) salts | Engineered enzymes or heterogeneous catalysts |

| Solvents | Organic solvents (e.g., THF, DCM) | Aqueous media, ionic liquids, or solvent-free conditions |

| Key Challenges | Metal contamination, diyne polymerization, by-product separation | Enzyme stability and activity, reactor design for flow synthesis |

| Sustainability Profile | Moderate (relies on heavy metals and organic solvents) | High (reduced waste, milder conditions, renewable catalysts) |

Exploration of Undiscovered Reactivity Pathways for THP-Diynes

The reactivity of this compound is dominated by its conjugated diyne functionality and the acid-labile THP ether. The THP group is a well-established protecting group for alcohols, stable under basic, reductive, and organometallic conditions but easily cleaved with acid. total-synthesis.comorganic-chemistry.orgyoutube.com The diyne system is known to participate in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and various cross-coupling reactions. vulcanchem.combard.edu

However, the full reactive potential of the 1,3-diyne moiety in this specific molecule remains largely untapped. Future research could investigate several promising pathways:

Hydrofunctionalization Reactions : Catalytic addition of various Y-H bonds across the alkynes could lead to a diverse range of functionalized enynes or dienes. mdpi.com Reactions such as hydroboration, hydrosilylation, and hydroamination, promoted by transition metal catalysts, could provide regio- and stereocontrolled access to valuable synthetic intermediates. mdpi.com

Palladium-Catalyzed Carbonylations : The selective monocarbonylation of the 1,3-diyne system can produce highly functionalized and synthetically useful conjugated enynes. nih.gov The development of specialized palladium catalysts with tailored ligands is key to achieving high chemoselectivity in these transformations. nih.gov

Cycloaddition and Cycloisomerization Reactions : Beyond CuAAC, the diyne could participate in other pericyclic reactions, such as Diels-Alder reactions (where the diyne acts as the dienophile) or transition-metal-catalyzed [2+2+2] cycloadditions to form complex polycyclic systems.

| Reaction Type | Status | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Known vulcanchem.com | Organic Azides, Cu(I) Catalyst | Triazoles |

| Suzuki-Miyaura Cross-Coupling | Known vulcanchem.com | Organoboron compounds, Pd(0) Catalyst | Substituted Enynes/Diynes |

| Selective Monocarbonylation | Potential | CO, Alcohol, Pd(II) Catalyst with specific ligands (e.g., Neolephos) nih.gov | Conjugated Enyne Esters |

| Hydroboration | Potential | Pinacolborane (HBpin), Ru(II) or Cu(I) Catalyst mdpi.com | Boryl-substituted Enynes |

| Bergman Cyclization | Potential | Thermal or photochemical activation | Aromatic Diradicals/Benzenoids |

Integration into Advanced Chemical Methodologies and Catalyst Design

The bifunctional nature of this compound makes it an attractive candidate for integration into more complex chemical systems and methodologies.

Advanced Methodologies : In solid-phase synthesis, the THP-protected hydroxyl can serve as a traceless linker for attachment to a resin, while the diyne moiety remains available for modification via click chemistry or coupling reactions. bard.edu This dual functionality is ideal for constructing libraries of complex molecules, such as peptidomimetics or functional polymers. bard.eduresearchgate.net The ability to selectively deprotect the THP group under mild acidic conditions without affecting other acid-sensitive groups is a significant advantage. nih.goviris-biotech.de

Catalyst Design : An emerging and exciting direction is the use of this molecule as a precursor in catalyst design. The diyne unit can be polymerized or used in cycloaddition reactions to create rigid, conjugated structures. These structures could serve as novel ligands for transition metals or as porous organic polymer supports for heterogeneous catalysts. mdpi.com The precise, layered fabrication of catalytic materials using techniques like 3D printing could leverage such well-defined molecular building blocks to create catalysts with optimized shapes, pore sizes, and surface areas, leading to enhanced performance and stability. sotelolab.esmdpi.com

| Area of Application | Specific Role of the Compound | Rationale |

|---|---|---|

| Solid-Phase Synthesis | Bifunctional Linker/Monomer | THP group for acid-labile resin attachment; diyne for "clicking" subsequent units. bard.edu |

| Dendrimer/Polymer Synthesis | Core or Branching Unit | Diyne allows for iterative coupling reactions (e.g., CuAAC) to build complex macromolecules. vulcanchem.com |

| Heterogeneous Catalyst Support | Ligand/Support Precursor | Polymerization of the diyne can form a porous, conjugated solid support for immobilizing active metal species. mdpi.com |

| Homogeneous Catalyst Design | Ligand Precursor | Transformation of the diyne (e.g., via cycloaddition) can generate novel phosphine (B1218219) or N-heterocyclic carbene ligands. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,5-hexadiynyloxy)tetrahydro-2H-pyran in laboratory settings?

- Methodology : Prioritize GHS-compliant personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid exposure to moisture to prevent hydrolysis .

- Key Data : Severe eye irritation (GHS Category 1, H318) necessitates immediate flushing with water for 15+ minutes. Store in a locked, dry environment under inert gas (e.g., argon) to stabilize the hexadiynyloxy group .

Q. How can researchers verify the structural identity of this compound post-synthesis?

- Methodology : Use 1H-NMR (δ 4.5–5.5 ppm for pyran oxygen protons; δ 2.0–2.5 ppm for hexadiynyl protons) and 13C-NMR (δ 60–70 ppm for oxygenated carbons; δ 80–90 ppm for acetylenic carbons). Confirm functional groups via IR spectroscopy (C≡C stretch at ~2100–2260 cm⁻¹; C-O-C stretch at ~1100 cm⁻¹) .

- Validation : Cross-reference with published spectra of analogous tetrahydropyran derivatives (e.g., 2-(3-(4-bromophenol)propoxy)tetrahydro-2H-pyran) .

Q. What synthetic routes are effective for producing this compound?

- Methodology :

- Step 1 : React tetrahydropyran-2-ol with 2,5-hexadiyne under Mitsunobu conditions (DIAD, PPh3, THF) to install the ether linkage.

- Step 2 : Purify via silica gel chromatography (hexane/ethyl acetate gradient). Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during catalytic applications?

- Methodology : Test thermal stability via TGA/DSC (decomposition onset ~150°C). Assess catalytic degradation using Pd/C or Cu(I) catalysts in cross-coupling reactions. Monitor by GC-MS for byproducts (e.g., tetrahydropyran-2-ol from hydrolysis) .

- Data Contradiction : While reports stability in DMSO, notes acetylenic reactivity under basic conditions. Resolve via pH-controlled experiments (pH 5–7 buffer systems) .

Q. What strategies mitigate hazardous byproduct formation during large-scale synthesis?

- Methodology :

- Process Design : Use flow chemistry to control exothermic reactions (e.g., Mitsunobu coupling) and reduce localized heat buildup.

- Byproduct Trapping : Add molecular sieves (3Å) to absorb water and suppress hydrolysis. Scavenge residual triphenylphosphine oxide with silica-supported thiourea .

Q. How can computational modeling predict the reactivity of this compound in radical polymerization?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density at acetylenic carbons. Simulate radical initiation (e.g., AIBN) to assess bond dissociation energies (BDEs) of C≡C bonds (~80–90 kcal/mol). Validate with EPR spectroscopy to detect radical intermediates .

- Experimental Correlation : Compare predicted reactivity with empirical data from photo-initiated polymerization studies (λ = 365 nm) .

Conflict Resolution & Best Practices

- Spectral Data Variability : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in tetrahydropyran derivatives .

- Reproducibility : Document solvent purity (e.g., DMSO <50 ppm H2O) and reaction atmosphere (N2 vs. Ar) to address inconsistencies in synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。